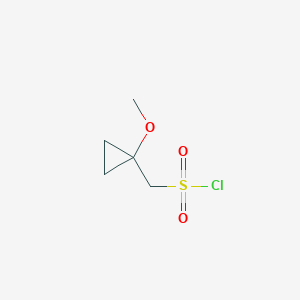
(1-Methoxycyclopropyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxycyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S. It is known for its unique chemical structure, which includes a cyclopropyl ring substituted with a methoxy group and a methanesulfonyl chloride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl derivative. One common method is the reaction of methanesulfonyl chloride with (1-methoxycyclopropyl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
(1-Methoxycyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used as bases to facilitate substitution and elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Elimination Products: Alkenes and other unsaturated compounds are formed as major products in elimination reactions.
科学研究应用
(1-Methoxycyclopropyl)methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (1-Methoxycyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The cyclopropyl ring and methoxy group can also influence the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropyl and methoxy groups.
(1-Methoxycyclopropyl)methanol: A precursor in the synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride.
Cyclopropylmethanesulfonyl chloride: Similar structure but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl ring and the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
(1-methoxycyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLTQSWESXASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














